molecular formula C22H22N4O7S B11044542 Methyl 2-[4-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate

Methyl 2-[4-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate

Cat. No.: B11044542
M. Wt: 486.5 g/mol
InChI Key: UNNAISOCYDYLPY-UHFFFAOYSA-N
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Description

Methyl 2-[4-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate is a complex organic compound with the following chemical formula:

C22H18O5\text{C}_{22}\text{H}_{18}\text{O}_5C22​H18​O5​

. Its CAS number is 102706-14-9, and its molecular weight is approximately 362.386 g/mol . This compound exhibits intriguing structural features, combining various functional groups.

Preparation Methods

Synthetic Routes: The synthetic preparation of Methyl 2-[4-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate involves several steps. While I don’t have specific details on the exact synthetic route, it likely includes condensation reactions, cyclizations, and esterifications.

Industrial Production: Industrial-scale production methods for this compound may involve optimization of the synthetic route, purification, and scalability. detailed information on large-scale production remains proprietary.

Chemical Reactions Analysis

Reactivity: Methyl 2-[4-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate can participate in various chemical reactions:

    Ester Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester group occurs, yielding the corresponding carboxylic acid and alcohol.

    Substitution Reactions: The pyrazole and thiazole rings may undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions:
  • Acidic or basic hydrolysis: Use strong acids (e.g., HCl) or bases (e.g., NaOH).
  • Nucleophilic substitution: Employ nucleophiles (e.g., amines, thiols) under appropriate conditions.
  • Reduction: Use reducing agents (e.g., LiAlH4).

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties and potential drug development.

    Biological Studies: As a probe for understanding cellular processes.

    Materials Science: Exploring its use in materials with specific properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers may compare Methyl 2-[4-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate with related molecules based on structural features, reactivity, and biological activity.

Properties

Molecular Formula

C22H22N4O7S

Molecular Weight

486.5 g/mol

IUPAC Name

methyl 2-[8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetate

InChI

InChI=1S/C22H22N4O7S/c1-10(2)26-20-12(7-23-26)15(19-21(24-20)25(22(28)34-19)8-14(27)29-3)11-6-13-17(33-9-32-13)18(31-5)16(11)30-4/h6-7,10H,8-9H2,1-5H3

InChI Key

UNNAISOCYDYLPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C(=C4OC)OC)OCO5)SC(=O)N3CC(=O)OC

Origin of Product

United States

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